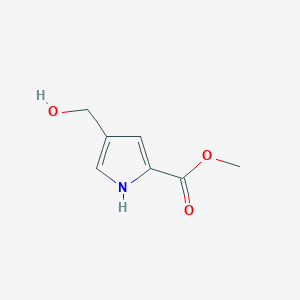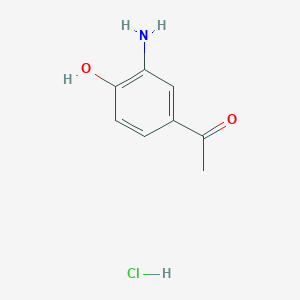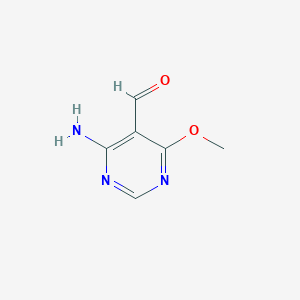
5-Brom-2-(methylsulfonyl)benzonitril
Übersicht
Beschreibung
5-Bromo-2-(methylsulfonyl)benzonitrile is an organic compound with the molecular formula C8H6BrNO2S. It is characterized by the presence of a bromine atom, a methylsulfonyl group, and a nitrile group attached to a benzene ring.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(methylsulfonyl)benzonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its derivatives are explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
Target of Action
It is known that this compound is often used in suzuki–miyaura coupling reactions , which suggests that its primary targets could be organoboron reagents and palladium (II) complexes .
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, 5-Bromo-2-(methylsulfonyl)benzonitrile likely interacts with its targets through a process of oxidative addition and transmetalation . The bromine atom in the compound may be replaced by an organoboron reagent in the presence of a palladium (II) complex .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, this compound likely participates in carbon-carbon bond forming reactions . The resulting changes could potentially affect various biochemical pathways, depending on the specific organoboron reagent involved.
Result of Action
The molecular and cellular effects of 5-Bromo-2-(methylsulfonyl)benzonitrile’s action are likely dependent on the specific context of its use. In the context of Suzuki–Miyaura coupling reactions, the compound’s action results in the formation of new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-(methylsulfonyl)benzonitrile are likely influenced by various environmental factors. For instance, the success of Suzuki–Miyaura coupling reactions, in which this compound is often used, depends on the presence of a suitable palladium (II) catalyst and an appropriate organoboron reagent . Other factors, such as temperature and pH, could also potentially influence the compound’s action.
Biochemische Analyse
Biochemical Properties
5-Bromo-2-(methylsulfonyl)benzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing the metabolic pathways .
Cellular Effects
The effects of 5-Bromo-2-(methylsulfonyl)benzonitrile on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, 5-Bromo-2-(methylsulfonyl)benzonitrile can alter the expression of genes involved in apoptosis and cell cycle regulation.
Molecular Mechanism
At the molecular level, 5-Bromo-2-(methylsulfonyl)benzonitrile exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound has been found to inhibit the activity of certain kinases, leading to changes in phosphorylation states and subsequent alterations in cellular functions. Furthermore, 5-Bromo-2-(methylsulfonyl)benzonitrile can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-(methylsulfonyl)benzonitrile change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-2-(methylsulfonyl)benzonitrile remains stable under standard laboratory conditions for extended periods. Its degradation products can have different biological activities, which may lead to varying effects over time .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-(methylsulfonyl)benzonitrile vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. For instance, high doses of 5-Bromo-2-(methylsulfonyl)benzonitrile have been associated with hepatotoxicity and nephrotoxicity in animal studies. Threshold effects have also been observed, where a certain dosage is required to elicit a significant biological response.
Metabolic Pathways
5-Bromo-2-(methylsulfonyl)benzonitrile is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular homeostasis. Additionally, 5-Bromo-2-(methylsulfonyl)benzonitrile can influence the activity of cofactors involved in metabolic reactions .
Transport and Distribution
Within cells and tissues, 5-Bromo-2-(methylsulfonyl)benzonitrile is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can affect its biological activity and efficacy. For example, its interaction with membrane transporters can influence its uptake and efflux from cells.
Subcellular Localization
The subcellular localization of 5-Bromo-2-(methylsulfonyl)benzonitrile is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(methylsulfonyl)benzonitrile typically involves the bromination of 2-(methylsulfonyl)benzonitrile. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of 5-Bromo-2-(methylsulfonyl)benzonitrile may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-(methylsulfonyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can be oxidized to a sulfone or reduced to a sulfide using suitable reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Coupling: Formation of biaryl compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-methoxybenzenesulfonyl chloride: Similar structure but with a methoxy group instead of a methylsulfonyl group.
2-Bromo-5-nitrobenzonitrile: Similar structure but with a nitro group instead of a methylsulfonyl group.
4-Bromo-2-(methylsulfonyl)benzonitrile: Similar structure but with the bromine atom at a different position on the benzene ring.
Uniqueness
5-Bromo-2-(methylsulfonyl)benzonitrile is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the bromine atom allows for versatile substitution reactions, while the methylsulfonyl group can undergo oxidation or reduction, providing access to a variety of derivatives. This versatility makes it a valuable compound in synthetic and medicinal chemistry .
Eigenschaften
IUPAC Name |
5-bromo-2-methylsulfonylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2S/c1-13(11,12)8-3-2-7(9)4-6(8)5-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWPOMUBCLADSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(3-chloropropyl)sulfanyl]acetate](/img/structure/B1375882.png)

![Acetic acid, cyano[[[(4-methylphenyl)sulfonyl]oxy]amino]-, ethyl ester](/img/structure/B1375886.png)
![Butyl [(chlorosulfanyl)methyl]carbamate](/img/structure/B1375887.png)










